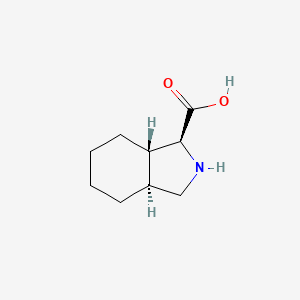
(1S,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) is a chemical compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by its octahydro structure, indicating the presence of additional hydrogen atoms, and specific stereochemistry denoted by (1S,3aS,7aS).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of N-substituted anilines: This method involves the reaction of N-substituted anilines with suitable reagents to form the isoindole ring.
Hydrogenation: The octahydro structure can be achieved through hydrogenation of the isoindole ring using catalysts such as palladium on carbon under high pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Further reduction can lead to fully saturated isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoindole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1-carboxylic acids, while reduction may produce fully saturated isoindole derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Isoindole-1-carboxylicacid: Lacks the octahydro structure and specific stereochemistry.
2H-Isoindole-1-carboxylicacid: Differing in the position of the nitrogen atom within the ring.
1H-Isoindole-3-carboxylicacid: Substituted at a different position on the isoindole ring.
Uniqueness
1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) is unique due to its specific stereochemistry and octahydro structure, which may confer distinct chemical and biological properties compared to other isoindole derivatives.
Propriétés
Numéro CAS |
811420-48-1 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
(1S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 |
Clé InChI |
WSMBEQKQQASPPL-CSMHCCOUSA-N |
SMILES isomérique |
C1CC[C@H]2[C@H](C1)CN[C@@H]2C(=O)O |
SMILES canonique |
C1CCC2C(C1)CNC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


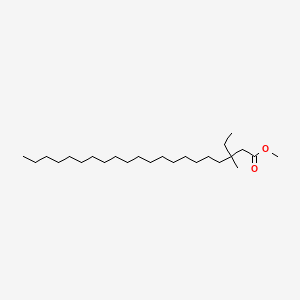
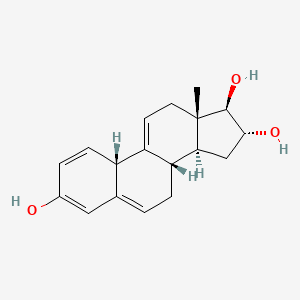
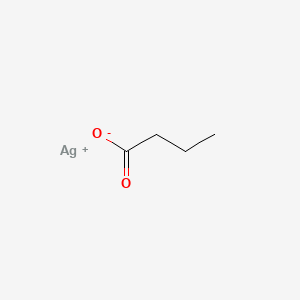
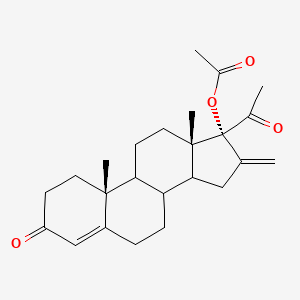
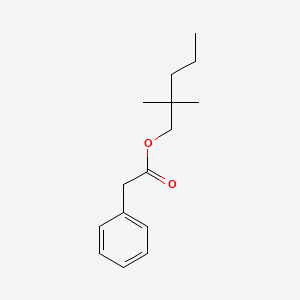
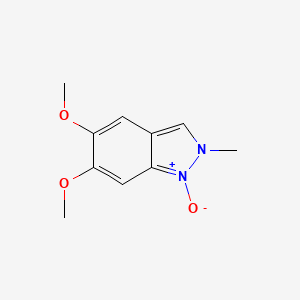
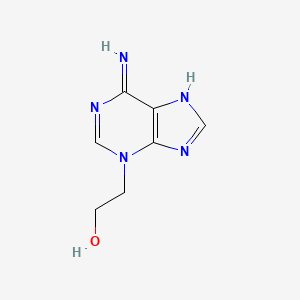

![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)
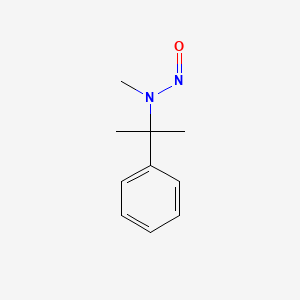

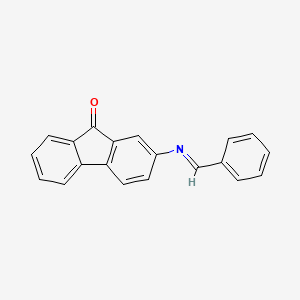

![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
